molecular formula C21H23N3O2S B2655808 N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide CAS No. 894873-40-6

N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide

Cat. No. B2655808
CAS RN: 894873-40-6
M. Wt: 381.49
InChI Key: XZQXLQWBCCQUMM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide belongs to a class of compounds with potential in various pharmacological areas. Research into spirobenzo[h]quinazolines, which share structural similarities with the compound , has led to the development of synthetic methods that produce these compounds with potential antidepressant, anticonvulsant, and antibacterial activities. For example, Grigoryan et al. (2018) developed a synthetic method for 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentane]-4(6H)-one, demonstrating its biological activities through interaction with various alkyl(benzyl) halides, yielding novel spirobenzo[h]quinazolines with methyl substituents on the benzene ring (Grigoryan, Markosyan, Grigoryan, Stepanyan, Sukasyan, & Paronikyan, 2018).

Chiral Separation and Configuration Determination

Spirocyclic compounds, including those similar to this compound, are of interest due to their potential pharmaceutical applications. Liang et al. (2008) synthesized five spiro compounds and developed a normal phase HPLC method to resolve their enantiomers, indicating the importance of chiral separation in enhancing the therapeutic efficacy and safety of spirocyclic compounds (Liang, Guo, Liu, & Wei, 2008).

Heterocyclic Synthesis

The synthesis of complex heterocyclic systems based on spiro compounds is a significant area of research. Kisel et al. (2002) reported on the synthesis of condensed spirocyclic systems, which contribute to the understanding of constructing complex molecules for potential pharmacological uses (Kisel, Kostyrko, & Kovtunenko, 2002).

Antitumor Activity

The search for novel antitumor agents has led to the synthesis of tryptanthrin spiro analogues, which exhibit in vitro antitumor activity. Filatov et al. (2018) demonstrated that these compounds have promising activity against various cancer cell lines, highlighting the potential of spiro compounds in cancer therapy (Filatov, Knyazev, Shmakov, Bogdanov, Ryazantsev, Shtyrov, Starova, Molchanov, Larina, Boitsov, & Stepakov, 2018).

Mechanism of Action

While the exact mechanism of action for N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide remains elusive, we can speculate based on related quinazoline derivatives. Quinazolines often interact with cellular targets, including enzymes and receptors. Inhibition of epidermal growth factor receptor (EGFR) is a plausible mechanism for anticancer activity . Further studies are needed to validate this hypothesis.

Future Directions

: Emami, L., Khabnadideh, S., Faghih, Z., Farahvasi, F., Zonobi, F., Gheshlaghi, S. Z., Daili, S., Ebrahimi, A., & Faghih, Z. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 100. Read more

properties

IUPAC Name

N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-26-16-8-6-7-15(13-16)22-19(25)14-27-20-17-9-2-3-10-18(17)23-21(24-20)11-4-5-12-21/h2-3,6-10,13,23H,4-5,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXLQWBCCQUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3(CCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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